1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3O2S·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methanesulfonyl group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through methylation using methyl iodide or dimethyl sulfate.
Formation of the methanamine group: The methanamine group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(4-methanesulfonyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to the presence of both the methanesulfonyl and methyl groups on the pyrazole ring. This combination of functional groups can impart specific chemical and biological properties that may not be present in similar compounds. For example, the methanesulfonyl group can enhance the compound’s solubility and reactivity, while the methyl group can influence its binding affinity to molecular targets.
Properties
IUPAC Name |
(2-methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S.ClH/c1-9-5(3-7)6(4-8-9)12(2,10)11;/h4H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVWHBHIGSHKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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